2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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Overview
Description
2-{[4-BENZYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a molecular formula of C27H28N4OS. This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of benzyl and phenylethyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[4-BENZYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
S-Alkylation: The initial step involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
Reduction: The resulting ketone is then reduced to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
2-{[4-BENZYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s triazole ring is known for its antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 2-{[4-BENZYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: The triazole ring interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds include:
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also features a triazole ring and exhibits similar biological activities.
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share the triazole core and are known for their antimicrobial and antifungal properties.
The uniqueness of 2-{[4-BENZYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific substituents, which enhance its chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H28N4OS |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N4OS/c1-21-12-14-23(15-13-21)18-28-26(32)20-33-27-30-29-25(17-16-22-8-4-2-5-9-22)31(27)19-24-10-6-3-7-11-24/h2-15H,16-20H2,1H3,(H,28,32) |
InChI Key |
MZXCRDPAYPRKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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